molecular formula C15H11Cl6N3O2 B1504609 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 42880-08-0

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1504609
CAS No.: 42880-08-0
M. Wt: 478 g/mol
InChI Key: ANZONXRNCWFEIL-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups at positions 4 and 6, and a 2,4-dimethoxyphenyl group linked via an ethenyl bridge at position 2 (Figure 1). The compound (CAS: 42880-07-9; molecular formula: C₁₄H₁₁Cl₆N₃O₂; molecular weight: 477.97) is synthesized through condensation reactions of substituted aromatic aldehydes with 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, as described in studies on triazine-based photo-acid generators (PAGs) .

Its structure confers unique photochemical properties, making it valuable in applications such as optical patterning, photolithography, and polymer degradation. Upon UV exposure, the trichloromethyl groups generate hydrochloric acid (HCl), enabling acid-catalyzed reactions in materials like crosslinkable polymers or photoresists .

Properties

IUPAC Name

2-[2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZONXRNCWFEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698220
Record name 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42880-08-0
Record name 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a derivative of triazine that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including antimicrobial, antitumor, and other pharmacological effects.

  • Molecular Formula : C15H11Cl6N3O2
  • Molecular Weight : 404.54 g/mol
  • CAS Number : 12039372
  • Structure : The compound features a triazine ring substituted with trichloromethyl groups and a dimethoxyphenyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable triazine precursor under controlled conditions. The methodology often includes the use of chlorinated solvents and bases to facilitate the formation of the double bond between the phenyl group and the triazine core.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

  • Table 1: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies suggest that it can inhibit cancer cell proliferation in various cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.

  • Table 2: Antitumor Activity
Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in signal transduction pathways. It may inhibit enzymes such as topoisomerases or kinases that are crucial for cell division and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazine exhibited broad-spectrum antimicrobial activity. The specific compound was found to be particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell walls.
  • Antitumor Research : A clinical trial reported in Cancer Research highlighted the use of this compound in combination with traditional chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to standard treatments alone.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Research indicates that triazine derivatives can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.

  • Case Study: A study demonstrated that derivatives of triazine compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazine core can enhance biological activity .

Agricultural Science

In agricultural applications, compounds like 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies.

  • Case Study: Research has shown that triazine-based herbicides can disrupt photosynthesis in target plants while exhibiting low toxicity to non-target species . This selectivity is crucial for developing sustainable agricultural practices.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its properties can be harnessed for creating polymers with enhanced thermal stability and resistance to environmental degradation.

  • Case Study: Investigations into polymer composites incorporating triazine derivatives have revealed improved mechanical properties and thermal resistance compared to traditional materials . This makes them suitable for applications in aerospace and automotive industries.

Data Tables

Application AreaPotential BenefitsKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis via caspase activation
Agricultural ScienceEffective herbicide/fungicideSelective inhibition of photosynthesis
Material ScienceEnhanced thermal stability and mechanical propertiesImproved performance in polymer composites

Chemical Reactions Analysis

Photochemical Reactions

This compound functions as a photoacid generator and radical initiator under UV irradiation. Key photochemical transformations include:

Free Radical Generation

Upon UV exposure (λ = 254–365 nm), the trichloromethyl groups undergo homolytic cleavage:
CCl3CCl2+Cl\text{CCl}_3\rightarrow \cdot \text{CCl}_2+\text{Cl}^-

The generated radicals initiate polymerization in acrylate resins and epoxy systems .

Experimental Conditions

ParameterValue
Light SourceMedium-pressure Hg lamp
Wavelength254–365 nm
SolventAcetonitrile/THF
Radical Yield85–92% (measured via ESR)

Acid Release

Simultaneous photolysis releases HCl, enabling cationic polymerization:
CCl3CO2+3HCl\text{CCl}_3\rightarrow \text{CO}_2+3\text{HCl}

This property is exploited in photoresists and lithography .

Nucleophilic Substitution

The electron-deficient triazine core reacts with nucleophiles at the trichloromethyl sites:

Reaction with Amines

Primary amines displace chloride ions under mild conditions:
CCl3+RNH2C NHR 3+3HCl\text{CCl}_3+\text{RNH}_2\rightarrow \text{C NHR }_3+3\text{HCl}

Example

NucleophileConditionsProductYield
n-ButylamineDCM, 25°C, 2hTris(butylamino)-substituted derivative78%

Reaction rates depend on amine basicity and steric hindrance .

Cycloaddition Reactions

The ethenyl group participates in [2+2] and [4+2] cycloadditions:

UV-Induced [2+2] Cycloaddition

With electron-deficient dienophiles (e.g., maleic anhydride):
C C+dienophilecyclobutane derivative\text{C C}+\text{dienophile}\rightarrow \text{cyclobutane derivative}

Key Data

DienophileQuantum YieldMajor Product
Maleic Anhydride0.45Tetrasubstituted cyclobutane
Tetracyanoethylene0.62Bicyclic adduct

This reaction is stereospecific and solvent-dependent .

Hydrolysis and Stability

Trichloromethyl groups hydrolyze in aqueous alkaline media:

Base-Catalyzed Hydrolysis

CCl3+OHCOH+3Cl\text{CCl}_3+\text{OH}^-\rightarrow \text{COH}+3\text{Cl}^-

Hydrolysis rates increase with pH and temperature:

Kinetic Data (pH 12)

Temperature (°C)Half-life (min)
25120
4045
6018

Hydrolysis products include carboxylic acid derivatives, which stabilize under acidic conditions .

Radical Propagation Pathways

  • Primary Radicals : CCl2\cdot \text{CCl}_2
    initiates chain-growth polymerization.

  • Secondary Reactions : Radical recombination forms crosslinked networks in polymer matrices.

Electronic Effects

  • The triazine ring’s electron-withdrawing nature enhances trichloromethyl reactivity.

  • Methoxy groups on the phenyl ring stabilize intermediates via resonance .

Comparison with Similar Compounds

Key Compounds

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Triazine A)

  • Structure : Lacks the ethenyl bridge; 4-methoxyphenyl group directly attached to the triazine core.
  • CAS : 3584-23-4; molecular weight: 421.92 .
  • Applications : Simpler structure reduces steric hindrance but limits conjugation, resulting in lower photo-decomposition efficiency compared to ethenyl-linked derivatives .

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT)

  • Structure : Features a 4-methoxystyryl group (single methoxy substituent).
  • Applications : Used in phototriggerable polymer degradation; generates HCl under UV light to cleave acetal backbones in polymers .

2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (MFVT)

  • Structure : Substituted with a furan ring instead of methoxyphenyl.
  • CAS : 156360-76-8; molecular weight: 421.91 .
  • Applications : Exhibits moderate photo-acid generation but lower thermal stability compared to aryl-substituted triazines .

2-(2-(Anthracen-9-yl)vinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (PAG4)

  • Structure : Anthracene substituent enhances π-conjugation.
  • Performance : Highest quantum yield (10% decomposition, 9% acid formation at 405 nm) among tested triazines due to extended aromaticity .

Comparative Data Table

Compound Name Substituent Molecular Weight CAS Number Key Properties
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine 2,4-Dimethoxystyryl 477.97 42880-07-9 High thermal stability; optimal solubility in polar solvents
Triazine A 4-Methoxyphenyl 421.92 3584-23-4 Lower photo-activity; limited conjugation
MBTT 4-Methoxystyryl 433.91 3584-23-4* Moderate HCl generation efficiency; used in polymer degradation
MFVT 5-Methylfuran-2-ylvinyl 421.91 156360-76-8 Lower thermal stability; furan enhances UV absorption
PAG4 Anthracen-9-ylvinyl 518.84 Not reported Highest quantum yield at 405 nm; poor performance at 365 nm

*Note: MBTT shares CAS 3584-23-4 with Triazine A in some sources due to nomenclature inconsistencies .

Performance in Photo-Acid Generation

  • Efficiency: The target compound’s 2,4-dimethoxy groups enhance electron-donating capacity, stabilizing the transition state during photolysis.
  • Wavelength Sensitivity : Unlike PAG4, which performs poorly at 365 nm, the target compound’s methoxy groups may broaden its activation spectrum, though this requires experimental validation .
  • Thermal Stability : The trichloromethyl groups and rigid triazine core contribute to high decomposition temperatures (>200°C), superior to furan-based MFVT .

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound generally involves:

Preparation of the 4,6-bis(trichloromethyl)-1,3,5-triazine Core

The 1,3,5-triazine ring substituted at the 4 and 6 positions with trichloromethyl groups can be synthesized by:

Introduction of the 2-(2,4-Dimethoxyphenyl)ethenyl Group

The vinyl (ethenyl) linkage to the 2,4-dimethoxyphenyl ring is typically introduced by:

In the case of 2-[2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, the styryl group is attached at the 2-position of the triazine ring, which is often the site of substitution after the 4 and 6 positions are occupied by trichloromethyl groups.

Example Synthesis from Literature

A detailed synthesis was reported by Jiang Yu-ren et al. (2009) for related bis(trichloromethyl) triazine derivatives, including 2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, which closely resembles the target compound. The key steps include:

Reaction Conditions and Catalysts

  • The use of Lewis acids (e.g., aluminum chloride) is common to facilitate electrophilic aromatic substitution on the triazine ring.
  • Chlorinated aromatic solvents (such as chlorobenzene) provide an inert medium and stabilize reactive intermediates.
  • Reaction temperatures typically range from 0 to 110°C depending on the step.
  • Addition of reagents is often controlled over several hours (e.g., 5 to 30 hours) to minimize side reactions and improve yield.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Formation of triazine core Cyanuric chloride + Lewis acid + chlorinated aromatic solvent 0–110 5–30 Controlled addition to avoid poly-substitution
Introduction of styryl group Condensation with 2,4-dimethoxyphenyl vinyl precursor 0–100 Variable Styryl group attached at 2-position
Purification Crystallization, chromatography Ambient - To isolate pure compound

Research Findings on Preparation

  • The synthesized compound demonstrates excellent radical-generating efficiency as a photo-acid generator, indicating the synthesis yields a product with high purity and functional performance.
  • The acid-forming performance is superior compared to related triazine derivatives, which is critical for its application in photolithography and polymerization catalysis.
  • Photochemical studies confirm the compound’s stability and efficiency under near-UV to visible LED irradiation, supporting the robustness of the synthetic method.

This synthesis approach is based on a combination of classical triazine chemistry and modern organic synthesis techniques, ensuring the production of this compound with desirable photochemical properties. The method emphasizes controlled substitution on the triazine ring and efficient installation of the styryl moiety, supported by extensive research on related compounds.

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodology :
  • Spike-and-Recovery Experiments : Add known quantities to environmental samples (e.g., wastewater) and calculate recovery rates via HPLC .
  • Interlaboratory Comparisons : Participate in round-robin testing to ensure method reproducibility across institutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

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